5-(3-Chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine - 16036-79-6

5-(3-Chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine

Catalog Number: EVT-371521
CAS Number: 16036-79-6
Molecular Formula: C17H18ClN
Molecular Weight: 271.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound "5-(3-Chloropropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine" is a derivative of dibenzoazepine, a class of compounds known for their diverse biological activities. These activities range from hypolipidemic effects to potential therapeutic applications in cognitive impairment and mental health disorders. The dibenzoazepine derivatives have been the subject of various studies due to their pharmacological potential and chemical properties.

Applications in Various Fields

The dibenzoazepine derivatives have shown promise in various fields, particularly in the treatment of lipid disorders and cognitive impairments. The hypolipidemic agents in the dibenzoazepine series could be used to develop new treatments for conditions such as hypercholesterolemia and hypertriglyceridemia1. The protective effects of dibenzoazepine hydroxamates on VCI suggest potential applications in neurology, especially for conditions related to dementia and cognitive decline2.

In the field of synthetic chemistry, the efficient synthesis of functionalized dihydroquinolines, quinolines, and dihydrobenzo[b]azepines has been achieved using iron(III) chloride-catalyzed intramolecular alkyne-carbonyl metathesis. This methodology provides a pathway for the preparation of various functionalized compounds, which could have further applications in pharmaceuticals and materials science3.

Moreover, the oxidative coupling of carbazoles and dibenzoazepines has been explored, yielding cation radical salts from ring-coupled dimers. These reactions expand the chemical toolbox for creating novel compounds with potential applications in electronic materials and molecular electronics6.

Mosapramine

Compound Description: Mosapramine (1) is a neuroleptic drug with an asymmetric carbon atom in its imidazopyridine ring. It exhibits antiapomorphine activity, affinity for the dopamine D2 receptor, and possesses acute toxicity. []

Relevance: Mosapramine shares the core tricyclic structure of 5-(3-Chloropropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine, with an added imidazopyridine ring system connected via a propyl chain attached to the nitrogen of the central azepine ring. This structural similarity likely contributes to their shared pharmacological activities. [] You can find more information about mosapramine in the paper linked here: .

Imipramine

Compound Description: Imipramine is a tricyclic antidepressant. []

Relevance: Imipramine shares the same tricyclic core structure as 5-(3-Chloropropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine, with a dimethylaminopropyl chain substituting the nitrogen in the central seven-membered azepine ring. This structural similarity places them in the same class of tricyclic antidepressants and likely results in similar conformational properties. []

4-Chloroimipramine hydrochloride

Compound Description: 4-Chloroimipramine hydrochloride (1) is a potent and selective inhibitor of neuronal uptake of 5-hydroxytryptamine (serotonin). []

Relevance: 4-Chloroimipramine hydrochloride is structurally similar to both 5-(3-Chloropropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine and imipramine. It retains the tricyclic core with a dimethylaminopropyl chain on the central nitrogen, and additionally bears a chlorine atom at the 4-position of one of the benzene rings. This close structural relationship suggests shared conformational properties and potentially overlapping pharmacological profiles with both compounds. []

3-Chloroimipramine (Clomipramine)

Compound Description: 3-Chloroimipramine, also known as clomipramine, is a tricyclic antidepressant. []

Relevance: 3-Chloroimipramine shares the core tricyclic dibenzazepine structure with 5-(3-Chloropropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine. The key difference lies in the substitution on the central nitrogen: 3-chloroimipramine has a dimethylaminopropyl chain, while the target compound has a 3-chloropropyl group. This structural similarity places them in the same chemical class and suggests potential similarities in their conformational properties. []

Desipramine

Compound Description: Desipramine is a tricyclic antidepressant that acts as a potent inhibitor of norepinephrine reuptake. [, ]

Relevance: Desipramine possesses the same tricyclic dibenzazepine core as 5-(3-Chloropropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine, with a methylaminopropyl chain substituting the central nitrogen. This close structural relationship suggests shared conformational features and possibly overlapping pharmacological properties. [, ]

10,11-Dihydro-10-hydroxy-5H-dibenzo[b,f]azepine-5-carboxamide (MHD)

Compound Description: MHD is the major metabolite of oxcarbazepine, formed through reductive metabolism at the keto moiety. It is primarily glucuronidated and excreted in urine with minimal involvement of hepatic cytochrome P450 enzymes. []

Relevance: MHD shares the core tricyclic dibenzazepine structure with 5-(3-Chloropropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine. The key difference lies in the substituent on the central nitrogen, where MHD possesses a carboxamide group. This structural similarity highlights a potential metabolic pathway for the target compound, potentially leading to a carboxamide derivative. []

Oxcarbazepine

Compound Description: Oxcarbazepine (OXC) is an anticonvulsant drug used as a first-line treatment for various forms of epilepsy. It exhibits efficacy against simple partial seizures, complex partial seizures, and partial seizures evolving to secondarily generalized seizures. [, , ]

Relevance: Oxcarbazepine shares the same tricyclic dibenzazepine core as 5-(3-Chloropropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine, with a carboxamide group at the 5-position. This structural similarity contributes to their shared anticonvulsant properties. [, , ]

10,11-Dihydro-10-hydroxyimino-5H-dibenz/b, ƒ/azepine-5-carboxamide (BIA 2-024)

Compound Description: BIA 2-024 is a new anti-epileptic drug, structurally similar to oxcarbazepine, with potentially improved pharmacodynamic properties. []

Relevance: BIA 2-024 shares the same tricyclic dibenzazepine core with 5-(3-Chloropropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine, differing by a carboxamide group at position 5 and a hydroxyimino group at position 10. The structural similarity to both the target compound and oxcarbazepine highlights the potential of this scaffold for developing antiepileptic agents. []

(S)-(-)-10-Acetoxy-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide (Eslicarbazepine Acetate)

Compound Description: Eslicarbazepine acetate is an anticonvulsant drug and a prodrug of eslicarbazepine, the pharmacologically active metabolite. [, ]

Relevance: Eslicarbazepine acetate shares the same tricyclic core as 5-(3-Chloropropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine, with a carboxamide group at position 5 and an acetoxy group at position 10. This structural similarity emphasizes the significance of this scaffold in the development of anticonvulsant medications. [, ]

5-Chloroformyl-5H-dibenz[b,f]azepine

Compound Description: 5-Chloroformyl-5H-dibenz[b,f]azepine is a key intermediate in the synthesis of 5H-dibenz[b,f]azepine-5-carboxamide, a compound used in various fields such as genetic engineering and materials science. []

Relevance: 5-Chloroformyl-5H-dibenz[b,f]azepine shares the same core tricyclic dibenzazepine structure as 5-(3-Chloropropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine. This compound is a direct precursor to the target compound, differing only by the absence of the 3-chloropropyl group on the nitrogen atom. []

3-Carbethoxyamino-5-dimethylaminoacetyl-10,11-Dihydro-5H-dibenz[b,f]azepine hydrochloride (Bonnecor, AWD 19-166, GS 015)

Compound Description: Bonnecor is a novel antiarrhythmic drug. [, , ]

Relevance: Bonnecor shares the tricyclic core with 5-(3-Chloropropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine, differing in the substituents at positions 3 and 5 on the dibenzazepine ring. Bonnecor has a carbethoxyamino group at position 3 and a dimethylaminoacetyl group at position 5, while the target compound has a hydrogen at position 3 and a 3-chloropropyl group at position 5. Despite these differences, their shared core structure suggests they might possess overlapping pharmacological activities. [, , ]

Mechanism of Action

The hypolipidemic activity of dibenzoazepine derivatives, such as those studied in the 6,7-dihydro-5H-dibenz[c,e]azepine series, has been attributed to the suppression of key enzymes involved in lipid metabolism. These enzymes include ATP-dependent citrate lyase, sn-glycerol-3-phosphate acyl transferase, and phosphatidate phosphohydrolase. The inhibition of these enzymes leads to a reduction in cholesterol, neutral lipid, and triglyceride content in the liver and lipoprotein fractions in rodents1. Additionally, the compound has been shown to accelerate the bile secretion of cholesterol or its metabolites, which could contribute to its lipid-lowering effects1.

In the context of vascular cognitive impairment (VCI), a derivative of 10,11-dihydro-5H-dibenzo[b,f]azepine has been shown to behave as a histone deacetylase (HDAC) inhibitor. This activity is associated with increased cerebral blood flow, attenuation of cognitive impairment, and improvement in hippocampal atrophy in vivo. The compound also increases the level of histone acetylation in the cortex and hippocampus, which is beneficial for the treatment of VCI2.

Properties

CAS Number

16036-79-6

Product Name

5-(3-Chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine

IUPAC Name

11-(3-chloropropyl)-5,6-dihydrobenzo[b][1]benzazepine

Molecular Formula

C17H18ClN

Molecular Weight

271.8 g/mol

InChI

InChI=1S/C17H18ClN/c18-12-5-13-19-16-8-3-1-6-14(16)10-11-15-7-2-4-9-17(15)19/h1-4,6-9H,5,10-13H2

InChI Key

BXMXGIZWHZIJPA-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)CCCCl

Synonyms

NSC 145945;

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)CCCCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.